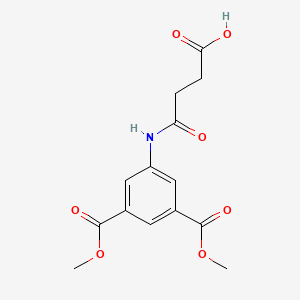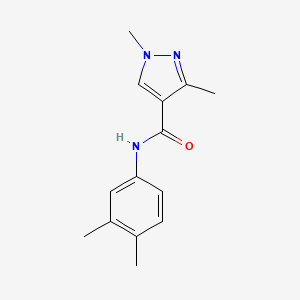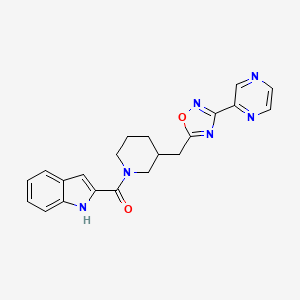
(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Binding Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: The compound has been analyzed for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, the study identified distinct conformations and developed unified pharmacophore models, contributing to understanding the steric binding interaction with the receptor (Shim et al., 2002).
Synthesis and Biological Activity
- Synthesis and Antibacterial Activity: Novel derivatives of the compound were synthesized and evaluated for their antibacterial activity. The structures of these derivatives were confirmed by spectral data, highlighting their potential in antimicrobial research (Sangepu et al., 2016).
- Anticancer and Antimicrobial Agents: This research focused on synthesizing new derivatives containing biologically active heterocyclic entities like oxazole and pyridine. These compounds were tested for their anticancer and antimicrobial activities, showing promise in overcoming microbe resistance (Katariya et al., 2021).
Pharmacological Characterization
- Cannabinoid Receptor Agonists: The compounds, including variations of the queried chemical, were evaluated for their role as cannabinoid receptor agonists. This study adds to the understanding of how these compounds interact with cannabinoid receptors, which is crucial in pharmacological research (Pertwee et al., 1995).
Drug-Likeness and In Vitro Studies
- In Silico Drug-likeness and Microbial Investigation: Research involved synthesizing a library of compounds related to the queried chemical and investigating their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate activity, indicating potential as antimicrobial agents (Pandya et al., 2019).
Antioxidant and Antimicrobial Activities
- Synthesis and Antioxidant Activities: Compounds related to the queried chemical were synthesized and evaluated for their antioxidant and antimicrobial activities. The study provides insights into the potential therapeutic uses of these compounds, especially in relation to their antioxidant properties (Bassyouni et al., 2012).
Eigenschaften
IUPAC Name |
1H-indol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-21(17-11-15-5-1-2-6-16(15)24-17)27-9-3-4-14(13-27)10-19-25-20(26-29-19)18-12-22-7-8-23-18/h1-2,5-8,11-12,14,24H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMNMHBCQQADNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2671940.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B2671941.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B2671942.png)

![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2671946.png)
![N1-(4-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2671948.png)
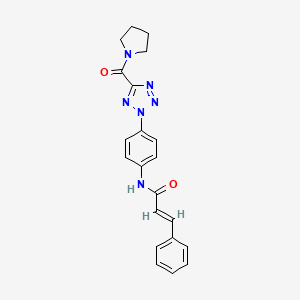
![7-Chloro-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-sulfonyl fluoride](/img/structure/B2671951.png)
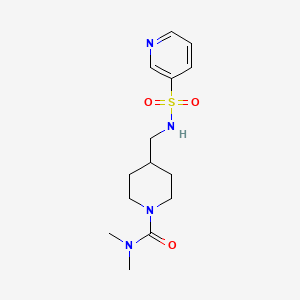
![2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid](/img/structure/B2671955.png)
![2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2671956.png)
